molecular formula C12H11ClN2O B15259453 1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B15259453
M. Wt: 234.68 g/mol
InChI Key: DFGXPFZZNPMCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylethyl group attached to the pyrazole ring and a carbonyl chloride functional group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(2-Phenylethyl)-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-(2-Phenylethyl)-1H-pyrazole

    Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature

The reaction proceeds with the formation of this compound and the release of gaseous by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Chemical Reactions Analysis

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

      Reagents: Amines, alcohols, thiols

      Conditions: Mild to moderate temperatures, often in the presence of a base (e.g., triethylamine)

      Products: Amides, esters, thioesters

  • Hydrolysis: : The compound can be hydrolyzed to form the corresponding carboxylic acid.

      Reagents: Water or aqueous base (e.g., sodium hydroxide)

      Conditions: Room temperature to reflux

      Products: 1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid

  • Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous solvent, low temperature

      Products: 1-(2-Phenylethyl)-1H-pyrazole-5-methanol

Scientific Research Applications

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenylethyl group may contribute to binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives such as:

    1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group. It is less reactive and more stable.

    1-(2-Phenylethyl)-1H-pyrazole-5-methanol: Contains a hydroxyl group instead of a carbonyl chloride group. It is used in different synthetic applications and has different reactivity.

    1-(2-Phenylethyl)-1H-pyrazole-5-amine: Contains an amino group, making it useful for the synthesis of amides and other nitrogen-containing compounds.

The uniqueness of this compound lies in its high reactivity due to the carbonyl chloride group, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(2-phenylethyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C12H11ClN2O/c13-12(16)11-6-8-14-15(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

DFGXPFZZNPMCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.